molecular formula C7H7BrClN3 B1376236 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 1018894-96-6

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No.: B1376236
CAS No.: 1018894-96-6
M. Wt: 248.51 g/mol
InChI Key: VKRGHZTYNLLHID-UHFFFAOYSA-N
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Description

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals

Biochemical Analysis

Biochemical Properties

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it can bind to specific enzyme active sites, altering their activity and thus influencing metabolic processes . Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .

Cellular Effects

The effects of this compound on cells are diverse and significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and proteins, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, affecting metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit specific enzymes, leading to a buildup of certain metabolites and a decrease in others . This compound’s impact on metabolic pathways can have significant effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . The distribution of this compound within tissues can affect its overall effectiveness and potential side effects .

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to substitute the chlorine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substituted Benzimidazoles: Products with different substituents replacing the chlorine atom.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzimidazole moiety, including 6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide, exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively combat both bacterial and fungal infections. For instance:

  • Antibacterial Properties : Compounds similar to 6-Chloro-1H-benzo[d]imidazol-2-amine have demonstrated activity against Gram-positive and Gram-negative bacteria. In a comparative study, a related compound exhibited a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .
  • Antifungal Properties : The antifungal activity of benzimidazole derivatives has also been documented, with some compounds showing potency comparable to fluconazole against strains like Candida albicans .

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer potential. The compound this compound may share similar properties with other benzimidazole compounds that have shown promising results in inhibiting cancer cell proliferation:

  • In vitro Studies : Some studies report that certain benzimidazole derivatives exhibit IC50 values lower than standard anticancer drugs, indicating higher potency. For example, one derivative was found to have an IC50 of 4.12 µM against colorectal carcinoma cells, outperforming the standard drug 5-FU (IC50 = 7.69 µM) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives:

CompoundSubstituentMIC/IC50 ValueActivity
W64-chloro-2-nitro5.19 µM (bacterial)Antibacterial
W12,4-dinitro5.08 µM (fungal)Antifungal
W174-methoxy4.12 µM (cancer)Anticancer

This table summarizes the activity of various synthesized compounds related to the benzimidazole structure, highlighting how specific substituents can enhance biological activity.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

6-Chloro-1H-benzo[d]imidazol-2-amine hydrobromide (CAS No. 1018894) is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅ClN₂·HBr, with a molecular weight of approximately 227.58 g/mol. The presence of a chlorine atom and an amino group on the benzimidazole ring significantly influences its interaction with biological targets, enhancing its solubility and potential efficacy in various applications.

Target Interactions

This compound has been studied for its ability to interact with several biological targets:

  • Cytochrome P450 Isoforms : It has been identified as a CYP1A2 inhibitor, which suggests its role in modulating drug metabolism and interactions.
  • Transient Receptor Potential Channel 6 (TRPC6) : Research indicates that compounds similar to this one can inhibit TRPC6 activity, which is associated with various diseases such as nephrotic syndrome and pulmonary hypertension .

Biochemical Pathways

The compound's mechanism may involve interference with cellular processes such as:

  • Quorum Sensing in Bacteria : Similar benzimidazole derivatives have been shown to disrupt the pseudomonas quinolone system (pqs) in Pseudomonas aeruginosa, reducing virulence gene expression and biofilm formation.
  • Cell Signaling Pathways : It modulates cell signaling and gene expression, influencing cellular metabolism and growth.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural analogs have demonstrated effectiveness against various bacterial strains, indicating a potential for further exploration in treating infections.

Anticancer Properties

Research has indicated that this compound may possess significant cytotoxic effects against different cancer cell lines. For instance, it has been shown to influence cell viability and induce apoptosis in cancer cells, making it a candidate for further anticancer drug development .

Case Studies and Research Findings

Several studies have focused on the biological applications of benzimidazole derivatives, including this compound:

StudyFindings
Evaluated new benzimidazole hybrids for antitumor activity; compounds showed varying degrees of inhibition against carcinoma and leukemia cell lines.
Investigated the effects on LDH enzyme activity in MCF-7 cells, indicating that treatment led to significant increases in enzyme levels compared to controls.
Reported on TRPC6 inhibition by benzimidazole derivatives, suggesting therapeutic potential for renal diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, its formulation as a hydrobromide salt enhances solubility, which is beneficial for laboratory applications and potential clinical use.

Properties

IUPAC Name

6-chloro-1H-benzimidazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3.BrH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRGHZTYNLLHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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